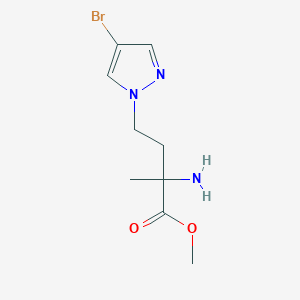

Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoate

Description

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, antibacterial, antifungal, and anti-inflammatory properties

Properties

Molecular Formula |

C9H14BrN3O2 |

|---|---|

Molecular Weight |

276.13 g/mol |

IUPAC Name |

methyl 2-amino-4-(4-bromopyrazol-1-yl)-2-methylbutanoate |

InChI |

InChI=1S/C9H14BrN3O2/c1-9(11,8(14)15-2)3-4-13-6-7(10)5-12-13/h5-6H,3-4,11H2,1-2H3 |

InChI Key |

HTJPYDPCFMGQAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=C(C=N1)Br)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs with potential antileishmanial and antimalarial activities.

Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antibacterial and antifungal agent.

Chemical Biology: It is used as a tool compound to study the mechanisms of action of pyrazole derivatives in biological systems.

Industrial Applications: The compound may be used in the synthesis of other pyrazole derivatives with industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the disruption of cellular processes in pathogens . The bromine atom in the pyrazole ring may enhance its binding affinity to these targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-4-(1H-pyrazol-1-yl)-2-methylbutanoate: Lacks the bromine atom, which may result in lower potency.

Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate: Contains a chlorine atom instead of a bromine atom, which may alter its reactivity and biological activity.

Uniqueness

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate is unique due to the presence of the bromine atom in the pyrazole ring, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for drug development and biological studies .

Biological Activity

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate (CAS Number: 1339794-77-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H16BrN3O2

- Molecular Weight : 288.16 g/mol

- CAS Number : 1339794-77-2

- Physical Appearance : Typically appears as a white solid or liquid.

Biological Activity Overview

This compound is associated with various biological activities owing to the presence of the pyrazole moiety, which is known for its diverse pharmacological properties. The following sections summarize key findings regarding its biological activity.

Pharmacological Activities

-

Anti-inflammatory Activity :

- Compounds containing pyrazole derivatives have been extensively studied for their anti-inflammatory properties. In particular, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . this compound may exhibit similar effects, contributing to its potential use in treating inflammatory conditions.

-

Antimicrobial Properties :

- Research indicates that pyrazole derivatives possess significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's structure suggests it may interact with microbial enzymes or cell membranes, leading to bactericidal effects.

- Anticancer Potential :

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized several pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Compounds showed up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .

Antimicrobial Screening

Burguete et al. evaluated a series of pyrazole derivatives for their antimicrobial efficacy against multiple strains, including Bacillus subtilis and fungi like Aspergillus niger. The results indicated that certain compounds exhibited promising antimicrobial activity comparable to standard antibiotics .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.